Triethylammonium formate

描述

Significance of Organic Ammonium (B1175870) Formates in Chemical Transformations

Organic ammonium formates, a class of compounds that includes triethylammonium (B8662869) formate (B1220265), play a crucial role in a variety of chemical transformations. Their utility stems from their ability to act as effective hydrogen donors, especially in catalytic transfer hydrogenation reactions. orientjchem.orgresearchgate.net This method offers a safer and more convenient alternative to using molecular hydrogen gas, which is highly flammable and requires specialized pressure equipment. orientjchem.orgresearchgate.net The use of hydrogen donors like organic ammonium formates means that reactions can often be carried out under simpler and milder conditions. orientjchem.orgresearchgate.net

Ammonium formate, the simplest salt in this family, is widely used for the reductive amination of aldehydes and ketones (the Leuckart reaction), in palladium on carbon (Pd/C) reductions of various functional groups, and as a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS). atamanchemicals.comwikipedia.orgchemicalbook.com The thermal decomposition of ammonium formate to produce formamide (B127407) and water is a primary industrial application. wikipedia.orgchemicalbook.com Furthermore, these salts can serve as a stable storage form of formic acid. wikipedia.orgchemicalbook.com

The properties and reactivity of organic ammonium formates can be tuned by altering the alkyl substituents on the ammonium cation. For instance, triethylammonium formate often demonstrates superior performance and selectivity compared to the simpler ammonium formate in certain catalytic systems. This variability allows for the optimization of reaction conditions for specific synthetic goals.

Historical Context of this compound Utilization in Organic Synthesis

The exploration of ammonium formate and its derivatives in organic synthesis has a long history, with the Leuckart reaction, first described in the 19th century, being a cornerstone application. chemicalbook.commdma.ch While the initial focus was on the simplest salt, the utility of substituted organic ammonium formates like this compound gained recognition later.

Early research highlighted the effectiveness of this compound as a hydrogen donor for the reductive dehalogenation of aromatic halides and the reduction of nitro compounds in the presence of catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C). orientjchem.orgmdma.ch Further studies established its utility for the reduction of α,β-unsaturated carbonyl compounds and acetylenes with a palladium catalyst. orientjchem.orgresearchgate.net Subsequent work demonstrated that this system could be used for the selective reduction of acetylenes to cis-monoenes and for the hydrogenolysis of tertiary allylic amines. orientjchem.orgresearchgate.netacs.org These foundational studies established this compound as a valuable and selective reducing agent in the synthetic chemist's toolkit.

Scope and Research Trajectories of this compound in Modern Chemistry

The application of this compound in modern chemistry continues to expand into new and innovative areas. Researchers are actively exploring its use in a range of advanced catalytic processes.

Key Research Areas:

Transfer Hydrogenation: TEAF remains a prominent hydrogen source in transfer hydrogenation. Recent studies focus on its application in continuous-flow processes, which offer advantages in catalyst handling and reaction control. For example, the continuous catalytic transfer hydrogenation of benzonitrile (B105546) to benzylamine (B48309) using a Pd/C catalyst and TEAF has been demonstrated, showing a significant increase in catalyst productivity compared to batch processes. rsc.orgucl.ac.uk It is also employed in highly enantioselective transfer hydrogenation reactions, such as the reduction of α-methoxyimino-β-keto esters using ruthenium catalysts, to produce chiral molecules. acs.org

Reductive Dimerization: A notable application is the reductive dimerization of aromatic aldehydes (araldehydes) to form pinacols and nitroarenes into azoarenes. orientjchem.org Systems utilizing magnesium in conjunction with this compound have proven effective for these transformations, proceeding under mild, room-temperature conditions with high yields. orientjchem.orgresearchgate.net

Carbon Dioxide (CO₂) Hydrogenation: A significant and emerging research trajectory is the use of TEAF in the context of carbon capture and utilization. It is a product in the hydrogenation of CO₂ to formic acid, a process of great interest for chemical hydrogen storage. lookchem.commdpi.com Catalytic systems, often based on iridium or rhodium, can facilitate this transformation, and research has shown that employing this compound can greatly enhance the reverse reaction, the dehydrogenation of formic acid, achieving very high turnover frequencies. mdpi.comacs.org

C-H Activation: The role of triethylammonium species in facilitating C-H activation reactions is another area of contemporary research. For instance, the triethylammonium cation has been shown to be involved in the deprotonation and subsequent C-C bond formation at an iridium metal center, highlighting its role beyond that of a simple counterion. acs.org

The ongoing research into this compound underscores its versatility and its potential to contribute to the development of more sustainable and efficient chemical processes.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₇NO₂ | nih.gov |

| Molecular Weight | 147.22 g/mol | nih.gov |

| Appearance | Yellow oil / Colorless liquid | lookchem.comauctoresonline.org |

| Density | 1.02 g/mL at 25 °C | lookchem.comchemicalbook.comchemicalbook.com |

| pH (1.0 M Solution) | 5.9-6.1 at 25 °C | honeywell.com |

| Synthesis | Reaction of triethylamine (B128534) with formic acid | auctoresonline.orgprepchem.com |

Selected Applications of this compound in Chemical Reactions

| Reaction Type | Substrate Example | Catalyst / Co-reagent | Product Type | Source(s) |

| Transfer Hydrogenation | Benzonitrile | Palladium on Carbon (Pd/C) | Amine (Benzylamine) | rsc.orgucl.ac.uk |

| Transfer Hydrogenation | α-Methoxyimino-β-keto esters | Ruthenium complex | Chiral β-hydroxy-α-amino esters | acs.org |

| Reductive Dimerization | Aromatic Aldehydes | Magnesium (Mg) | Pinacols (1,2-diols) | orientjchem.orgresearchgate.net |

| Reductive Dimerization | Nitroarenes | Magnesium (Mg) | Azoarenes | orientjchem.orgresearchgate.net |

| Reductive Dehalogenation | Aromatic Halides | Palladium on Carbon (Pd/C) | Dehalogenated Aromatics | orientjchem.orgmdma.ch |

| Reduction of Acetylenes | Acetylenes | Palladium (Pd) | cis-Monoenes | orientjchem.orgacs.org |

| CO₂ Hydrogenation Product | Carbon Dioxide (CO₂) | Iridium or Rhodium complexes | Formic Acid/Formate | mdpi.comacs.org |

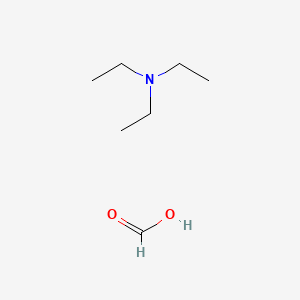

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-diethylethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFUWGXPRYYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-29-5 | |

| Record name | Triethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid:Triethylamine 1:1 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triethylammonium Formate Preparation

Classical Preparative Routes of Triethylammonium (B8662869) Formate (B1220265)

The most conventional and widely utilized method for synthesizing triethylammonium formate is the direct acid-base neutralization reaction between triethylamine (B128534) and formic acid. This exothermic reaction yields the corresponding ammonium (B1175870) salt.

In a typical laboratory-scale preparation, formic acid is added slowly to a solution of triethylamine, often in a suitable solvent like toluene. ucl.ac.ukprepchem.com The reaction mixture is typically stirred for an extended period at ambient temperature to ensure complete reaction. The general stoichiometry for this reaction is a 1:1 molar ratio of the acid and the base. One specific example involves the slow addition of 96% formic acid (300.1 mmol) to a solution of triethylamine (326.7 mmol) in toluene, followed by stirring overnight. ucl.ac.uk Another similar procedure describes the reaction between formic acid and triethylamine to produce a yellow oil, identified as this compound.

Following the reaction, the product is isolated from the solvent and any unreacted starting materials. A common workup procedure involves removing the solvent by distillation. ucl.ac.uk The final product is often obtained as a pale yellow or light brown oil or syrup. ucl.ac.ukacs.org

Optimized Synthesis Protocols for Enhanced Yield and Purity

Optimization of the classical synthesis primarily focuses on maximizing the yield and ensuring the high purity of the final product. These protocols often involve adjustments to the reaction conditions and, crucially, the purification methods.

Reported yields for the classical synthesis vary. One protocol reports a yield of 57.4% after purification. ucl.ac.uk Another preparation achieved a 68% yield. The purity of the final product is highly dependent on the successful removal of the solvent and any excess reactants.

Key optimization steps center on the purification process. Distillation is a critical step to remove volatile solvents like toluene. ucl.ac.uk To ensure high purity, the distillation parameters, such as bath and overhead temperature, must be carefully controlled to prevent product decomposition while effectively removing the solvent. ucl.ac.uk Following distillation, sparging the resulting oil with an inert gas, such as nitrogen, can be employed to remove any residual traces of the solvent. ucl.ac.uk The final product's identity and purity can be confirmed through analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the IR spectrum shows a characteristic broad band for the ammonium group (+NH), and the ¹H NMR spectrum displays distinct signals for the formate hydrogen and the ethyl groups of the triethylammonium cation.

| Parameter | Classical Synthesis Example 1 ucl.ac.uk | Classical Synthesis Example 2 |

| Reactants | Triethylamine, 96% Formic Acid | Triethylamine, Formic Acid |

| Solvent | Toluene | Not specified |

| Reaction Time | 17 hours (overnight) | Not specified |

| Temperature | Ambient | Not specified |

| Purification | Distillation, Nitrogen Sparging | Not specified |

| Reported Yield | 57.4% | 68% |

| Product Form | Pale yellow oil | Yellow oil |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for waste reduction and the use of less hazardous substances, alternative synthetic routes for this compound have been developed. glatt.comasynt.com These methods aim to improve the atom economy and utilize more sustainable starting materials.

A significant green chemistry approach involves the utilization of carbon dioxide as a C1 feedstock. This pathway synthesizes this compound by reacting a nitrogenous base (triethylamine) with carbon dioxide and hydrogen. stepharmaceuticals.com This method is advantageous as it captures and utilizes CO₂, a greenhouse gas.

The reaction is typically carried out in the presence of a soluble transition metal catalyst. For example, triethylamine can be reacted with carbon dioxide and hydrogen using ruthenium trichloride as a catalyst. stepharmaceuticals.com The process is generally performed in a solvent system, such as an isopropanol/water mixture, under pressure in an autoclave. stepharmaceuticals.com In a specific example, the reaction was conducted at 80°C with a carbon dioxide pressure of 27 bar and a total pressure of 82 bar after the addition of hydrogen. stepharmaceuticals.com This resulted in a 49.3% conversion to this compound. stepharmaceuticals.com The product can then be separated from the reaction mixture by distillation. stepharmaceuticals.com

| Parameter | Carbon Dioxide Based Synthesis stepharmaceuticals.com |

| Reactants | Triethylamine, Carbon Dioxide, Hydrogen |

| Catalyst | Ruthenium trichloride |

| Solvent | Isopropanol/water mixture |

| CO₂ Pressure | 27 bar |

| Total Pressure | 82 bar |

| Temperature | 80°C |

| Conversion | 49.3% |

| Purification | Distillation |

For the synthesis of this compound, a continuous flow process could offer significant advantages over batch production, including improved safety, better heat management of the exothermic neutralization, and more consistent product quality. ucl.ac.uk Continuous flow reactors, such as packed bed reactors, are advantageous for heterogeneously catalyzed reactions, offering easier catalyst separation and handling. ucl.ac.uk When considering the scale-up of processes like the CO₂-based synthesis, which uses a catalyst, a continuous-flow system could enhance catalyst lifetime and productivity. ucl.ac.uk Process design for a miniplant would involve selecting appropriate reactors, separation units (such as distillation columns), and implementing control systems to monitor parameters like temperature, pressure, and flow rates to ensure efficient and safe operation.

Triethylammonium Formate As a Reductive Agent and Hydrogen Donor

Catalytic Transfer Hydrogenation Mediated by Triethylammonium (B8662869) Formate (B1220265)

Catalytic transfer hydrogenation (CTH) is a powerful technique in which hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. Triethylammonium formate is an effective hydrogen donor in these reactions. orientjchem.orgacsgcipr.org The process offers advantages over using molecular hydrogen, as it does not require high-pressure equipment and can often be performed under milder conditions. orientjchem.org The combination of this compound with a metal catalyst, typically palladium, facilitates a range of reductive transformations. orientjchem.orgacs.org

Reduction of Aromatic Aldehydes to Pinacols

This compound, in the presence of magnesium, can be used for the reductive dimerization of aromatic aldehydes to form pinacols (1,2-diols). orientjchem.orgresearchgate.net This reaction proceeds smoothly at room temperature and provides good yields of the corresponding pinacols. orientjchem.org The system is effective for various aromatic aldehydes, and notably, it does not affect other reducible or hydrogenolyzable groups like ether linkages, hydroxyl groups, and halogens. researchgate.net

For instance, the reaction of benzaldehyde (B42025) with this compound and magnesium in methanol (B129727) results in the formation of hydrobenzoin. orientjchem.org

Table 1: Reductive Dimerization of Aromatic Aldehydes to Pinacols using this compound/Mg

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Hydrobenzoin | 92 |

| 4-Chlorobenzaldehyde | 4,4'-Dichloro-hydrobenzoin | 90 |

| 4-Methoxybenzaldehyde | 4,4'-Dimethoxy-hydrobenzoin | 88 |

Source: Oriental Journal of Chemistry, 2013. orientjchem.org

Conversion of Nitroarenes to Azoarenes and Hydrazoarenes

The this compound/magnesium system is also effective in the reductive coupling of aromatic nitro compounds to produce azoarenes. orientjchem.orgresearchgate.net These reactions are typically carried out in methanol at room temperature. orientjchem.org Furthermore, this system can reduce azoarenes to their corresponding hydrazoarenes in high yields. orientjchem.orgresearchgate.net The reduction is selective, leaving other functional groups such as halogens, and hydroxyl and ether groups intact. researchgate.net The reduction of nitroarenes can proceed through various intermediates, including nitrosoarenes, N-arylhydroxylamines, azoxyarenes, azoarenes, and hydrazoarenes, ultimately leading to aminoarenes. nih.gov

Table 2: Reduction of Nitroarenes and Azoarenes using this compound/Mg

| Substrate | Product | Yield (%) |

|---|---|---|

| Nitrobenzene (B124822) | Azobenzene (B91143) | 94 |

| 4-Chloronitrobenzene | 4,4'-Dichloroazobenzene | 92 |

| Azobenzene | Hydrazobenzene | 95 |

Source: Oriental Journal of Chemistry, 2013. orientjchem.org

Reductive Dehalogenation of Aromatic Halides

This compound is utilized for the reductive dehalogenation of aromatic halides in the presence of a palladium on carbon (Pd/C) catalyst. orientjchem.orgresearchgate.net This method provides a mild and rapid way to remove halogen atoms from aromatic rings. mdma.ch

Reduction of α,β-Unsaturated Carbonyl Compounds

In conjunction with a palladium catalyst, this compound can selectively reduce the carbon-carbon double bond of α,β-unsaturated carbonyl compounds. orientjchem.orgacs.org This 1,4-reduction, also known as conjugate reduction, leaves the carbonyl group intact. Transition-metal-catalyzed transfer hydrogenation is a key method for this transformation, with this compound being one of the hydride donors used. mdpi.com

Selective Reduction of Acetylenes to cis-Monoenes

A significant application of this compound is in the palladium-catalyzed reduction of acetylenes to cis-monoenes (Z-olefins). orientjchem.orgacs.org This method is highly stereoselective. acs.orgpnas.org Research has shown that various phenyl-conjugated and double bond-conjugated acetylenes can be reduced to the corresponding cis-olefins in good yields using this compound and a palladium on carbon catalyst. researchgate.net

Continuous-Flow Transfer Hydrogenation of Aromatic Nitriles

This compound serves as a reducing agent in the continuous catalytic transfer hydrogenation of aromatic nitriles to benzylamines, using a palladium on carbon catalyst. rsc.orgresearchgate.net The choice of solvent is crucial in this process to prevent rapid catalyst deactivation. rsc.org A notable increase in catalyst productivity has been observed in flow systems compared to batch reactions, particularly when using an ethanol-water solvent mixture. rsc.orgresearchgate.net While this compound is effective, some studies have noted that in certain systems, like with a Raney nickel catalyst, it may not yield the desired amine due to potential side reactions. arkat-usa.org

Mechanistic Investigations of Hydrogen Transfer Processes

The utility of this compound as a hydrogen donor in catalytic transfer hydrogenation is rooted in its specific chemical interactions during the reaction process. Mechanistic studies have sought to elucidate the precise roles of its constituent ions, the triethylammonium cation and the formate anion, and their interplay with the metal catalyst.

Role of Formate Anion in Deactivation and Regeneration

The formate anion (HCOO⁻), while essential as the hydrogen source, has been identified as a primary agent in catalyst deactivation, particularly in palladium-catalyzed systems. rsc.orgscispace.com Studies have shown that formate anions can act as a poisoning species by strongly adsorbing to the active sites on the palladium catalyst surface. rsc.orgscispace.comresearchgate.net This adsorption hinders the catalyst's ability to participate in the desired hydrogenation pathway. rsc.org The chelating nature of formate anions is stronger than that of formic acid, making them a likely candidate for poisoning the catalyst. scispace.com

Evidence for the formate anion's role in deactivation comes from several observations:

Analysis of spent catalysts reveals the presence of formate ions. rsc.orgresearchgate.net

Pre-treating a fresh catalyst with a sodium formate solution mimics the deactivation observed during a reaction, confirming the formate anion as the poisoning agent. scispace.com

The choice of solvent significantly impacts the rate of deactivation. Protic solvents, and especially the addition of water, can enhance catalyst lifetime. rsc.org This is attributed to the increased solubility of the formate anion in water, which discourages its strong adsorption onto the catalyst's active sites. rsc.org

Fortunately, this deactivation is often reversible. The catalyst's activity can be substantially restored through simple washing procedures. researchgate.net Washing the deactivated catalyst with water has proven effective in removing the adsorbed formate poison from the active sites, thereby regenerating the catalyst for further use. rsc.orgscispace.com This regeneration capability is crucial for the development of continuous-flow processes where catalyst longevity is paramount. rsc.org

Catalyst-Hydrogen Donor Interactions

The interaction between the catalyst and this compound is a multi-step process. In palladium-catalyzed transfer hydrogenation of alkynes, for instance, the mechanism involves both the formate anion and the triethylammonium cation in distinct, rate-determining steps. researchgate.netnih.govresearchgate.net

A proposed mechanism based on kinetic and NMR studies suggests the following sequence: researchgate.netnih.gov

Coordination: The formate anion coordinates to the palladium metal center. researchgate.netnih.govresearchgate.net

Hydrogen Transfer: A hydrogen transfer occurs from the coordinated formate anion to the palladium complex. researchgate.netnih.gov This is followed by the migratory insertion of a hydride.

Proton Transfer: The product is ultimately liberated by a proton transfer from the triethylammonium cation. researchgate.netnih.govresearchgate.net

Specific Reductions with this compound and Metal Systems

This compound is a versatile hydrogen donor compatible with various metal-based catalytic systems for the reduction of a wide array of functional groups.

Magnesium-Mediated Reductions

The combination of magnesium metal with this compound in methanol provides a powerful, inexpensive, and clean system for several reductive transformations at room temperature. researchgate.netorientjchem.org This system is particularly effective for the reductive dimerization (or coupling) of aromatic compounds. researchgate.netorientjchem.org

Key applications include:

Pinacol (B44631) Coupling: Aromatic aldehydes and ketones are smoothly converted to their corresponding 1,2-diols (pinacols) in high yields. researchgate.netorientjchem.org

Nitroarene to Azoarene Dimerization: Aromatic nitro compounds are reductively coupled to form azoarenes. researchgate.netorientjchem.orgresearchgate.net

Azoarene to Hydrazoarene Reduction: Azo compounds can be further reduced to the corresponding hydrazoarenes. researchgate.netorientjchem.org

A significant advantage of the Mg/TEAF system is its chemoselectivity; other reducible or hydrogenolysable groups such as halogens, ethers, and hydroxyl groups are typically unaffected. researchgate.netorientjchem.org The reactions are generally high-yielding and proceed cleanly at ambient temperatures. researchgate.netorientjchem.org

Table 1: Examples of Magnesium-Mediated Reductions with this compound Data sourced from multiple studies. researchgate.net

| Substrate | Product Type | Specific Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Pinacol | Pinacol | 95 |

| Benzophenone | Pinacol | Benzopinacol | 92 |

| Nitrobenzene | Azo Compound | Azobenzene | 88 |

| Azobenzene | Hydrazo Compound | Hydrazobenzene | 92 |

Palladium-Catalyzed Reductions

Palladium, particularly palladium on carbon (Pd/C), is a widely used catalyst for transfer hydrogenations with this compound. mdma.chacs.org This combination is effective for the reduction of various functional groups and for deprotection strategies in organic synthesis. mdma.chacs.org

Notable palladium-catalyzed reductions using this compound include:

Reduction of Acetylenes: Alkynes can be selectively reduced to cis-monoenes (Z-alkenes). mdma.chroyalholloway.ac.ukacs.org Generally, the reaction only reduces the triple bond, leaving double bonds intact, although complete reduction to alkanes can sometimes occur. mdma.ch

Dehalogenation of Aromatic Halides: Aryl halides can be effectively dehalogenated. researchgate.netorientjchem.orgacs.org

Reduction of Nitro Compounds: Aromatic nitro compounds are reduced to the corresponding amines. orientjchem.orgacs.org

Deoxygenation of Phenols: Phenols can be deoxygenated by first converting them to aryl triflates, which are then reduced with this compound in the presence of a homogeneous palladium catalyst. lookchem.comcapes.gov.br

Hydrogenolysis of Allylic Amines: Tertiary allylic amines undergo hydrogenolysis. mdma.chroyalholloway.ac.ukacs.org

Reduction of Isoflavones: The carbon-carbon double bond in isoflavones can be selectively reduced to yield isoflavanones. tandfonline.com

The system offers a milder and often more selective alternative to reductions using high-pressure molecular hydrogen. orientjchem.org

Table 2: Examples of Palladium-Catalyzed Reductions with this compound Data sourced from multiple studies. mdma.chacs.orglookchem.comtandfonline.com

| Substrate Class | Substrate Example | Product Class | Conditions |

|---|---|---|---|

| Aryl Halide | Bromobenzene | Arene | Pd/C |

| Nitroaromatic | Nitrobenzene | Aniline | Pd/C |

| Alkyne | Diphenylacetylene | cis-Alkene | Pd/C |

| Aryl Triflates | Phenyl triflate | Arene | Homogeneous Pd catalyst |

| Isoflavone | 7-Hydroxyisoflavone | Isoflavanone | Pd/C, DMF |

Zinc-Catalyzed Hydrogenative Cleavage Reactions

Commercial zinc dust, in combination with this compound in methanol, provides a convenient and inexpensive method for the reductive cleavage of azo compounds. researchgate.net This system effectively reduces both symmetrical and unsymmetrical azo compounds to their corresponding amines at room temperature. researchgate.net

A key feature of this method is its tolerance of many other reducible and hydrogenolysable functional groups, such as methoxy, hydroxyl, carboxylic acid, methyl, acetyl, sulfonate, and halogen groups. researchgate.net The reduction is typically fast, clean, and high-yielding. researchgate.net

Beyond azo compounds, the zinc/triethylammonium formate system has also been employed for the reductive homocoupling of aryl halides to produce symmetrical biaryls in good yields. researchgate.net The presence of this compound is essential for this transformation, as the coupling does not proceed in its absence. researchgate.net

Raney Nickel Catalysis in Heterocyclic Reductions

This compound, in conjunction with Raney Nickel, serves as an effective catalytic system for the transfer hydrogenation of various heterocyclic compounds. This method offers a valuable alternative to traditional high-pressure hydrogenation, providing a convenient and often selective route for the reduction of N-heterocyclic systems. The combination of a hydrogen donor, this compound, and a robust heterogeneous catalyst, Raney Nickel, facilitates the reduction of carbon-nitrogen double bonds and aromatic heterocyclic rings under milder conditions.

Research has demonstrated the utility of this catalytic system in the reduction of complex heterocyclic structures. For instance, in the synthesis of quinolylpropenal derivatives, the reduction of a 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile has been successfully achieved using Raney Nickel in the presence of this compound and an organic acid. nih.gov This particular reaction highlights the applicability of the system in multi-functionalized molecules.

While direct and extensive studies on a wide array of simple heterocycles using the precise this compound/Raney Nickel combination are not abundantly documented in a single source, the closely related use of ammonium (B1175870) formate with Raney Nickel provides significant insight into the expected reactivity. Ammonium formate has been effectively employed with Raney Nickel for the hydrogenation of the alkene functionality within the β-lactam ring system. utrgv.edu Furthermore, the reduction of alkyne groups to alkanes within β-lactam structures, in the absence of a C-4 aromatic substituent, has also been accomplished with ammonium formate and Raney Nickel. designer-drug.com

The general efficacy of formate salts as hydrogen donors in combination with nickel-based catalysts is well-established. For example, the continuous catalytic transfer hydrogenation of benzonitrile (B105546) to benzylamine (B48309) has been demonstrated using this compound with a palladium on carbon catalyst, showcasing the role of the formate salt in delivering hydrogen for the reduction of a nitrile group attached to a heterocyclic precursor. researchgate.net In another relevant example, the reduction of nitriles to aldehydes is efficiently carried out using a system composed of triethylammonium hypophosphite and Raney nickel. ucl.ac.uk

The selective reduction of certain heterocyclic rings is also a notable feature of transfer hydrogenation with formate donors. For example, quinoline (B57606) and its derivatives can be reduced to their corresponding tetrahydroquinolines using ammonium formate in the presence of palladium on carbon. mdma.ch This suggests that similar reactivity can be anticipated with the Raney Nickel/triethylammonium formate system for the saturation of nitrogen-containing heterocyclic rings.

The following table summarizes representative examples of reductions of heterocyclic compounds and related substrates using formate salts and Raney Nickel or similar catalytic systems, illustrating the scope and utility of this reductive methodology.

| Substrate | Product | Catalyst System | Reaction Conditions | Yield (%) | Reference |

| 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile | 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]propenal | Raney-nickel, this compound, Organic acid | Not specified | Not specified | nih.gov |

| β-Lactam with exocyclic double bond | Saturated β-lactam | Raney nickel, Ammonium formate | Not specified | Not specified | utrgv.edu |

| β-Lactam with alkyne group | Alkane-substituted β-lactam | Raney nickel, Ammonium formate | Not specified | Not specified | designer-drug.com |

| Benzonitrile | Benzylamine | Palladium on carbon, this compound | Continuous flow, Ethanol-water solvent | Not specified | researchgate.net |

| 3-Cyanopyridine | 3-Formylpyridine | Raney alloy, Formic acid (75%) | Reflux | 37 | ucl.ac.uk |

| 3-Cyano-1,2-dihydro-2-oxo-pyridine derivative | 3-Formyl-1,2-dihydro-2-oxo-pyridine derivative | Raney alloy, Formic acid (50%) | Reflux | 53 | ucl.ac.uk |

| Quinoline | 1,2,3,4-Tetrahydroquinoline | Palladium on carbon, Ammonium formate | Methanol, Reflux | 92 | mdma.ch |

| Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Palladium on carbon, Ammonium formate | Methanol, Reflux | 45 | mdma.ch |

Triethylammonium Formate in Organic Reaction Media and Solvent Systems

Application as a Protic Ionic Liquid (PIL)

Triethylammonium (B8662869) formate (B1220265) is a salt formed from the Brønsted acid, formic acid, and the Brønsted base, triethylamine (B128534). aip.orgmdpi.com It is frequently classified and utilized as a protic ionic liquid (PIL), a class of materials that has garnered significant research interest due to their unique properties, including gentle solvation characteristics, low toxicity, and electrochemical stability. nih.govacs.org PILs are formed through proton transfer in acid-base reactions, and their cohesive energy arises from a combination of hydrogen bonding and Coulombic interactions. mdpi.com

The extent of proton transfer from the acid to the base is a critical factor determining the nature of a PIL. mdpi.com While a significant difference in the pKa values of the acid and base components generally ensures complete ionization, some systems may exist as a mixture of ionic and neutral species. mdpi.com For instance, triethylammonium acetate (B1210297) is known to be only partially ionic. mdpi.comacs.org Some research indicates that triethylammonium formate may not form a stable 1:1 ionic liquid, instead existing as a 2:1 molar-ratio mixture of formic acid and triethylamine where proton transfer is incomplete. aip.org Nevertheless, it is widely employed as a solvent and reagent in organic synthesis, particularly in reactions where its PIL characteristics are advantageous. mdpi.comnih.govrsc.org

The solvent medium, including the use of PILs like this compound, can profoundly influence the speed and outcome of chemical reactions. acs.org In the palladium-catalyzed transfer semihydrogenation of alkynes, this compound serves as the hydrogen donor, leading to excellent chemical and stereoselectivity for the formation of (Z)-alkenes. nih.gov Kinetic analysis of this transformation revealed that the reaction rate is first order with respect to both the catalyst and the this compound. nih.gov Furthermore, studies using deuterium-labeled formic acid demonstrated that the transfers of the proton and the hydride are distinct, separate rate-determining steps in the reaction mechanism. nih.gov

In reactions involving triethylammonium carboxylates and α-halogeno carbonyl compounds, the choice of solvent dramatically affects the reaction kinetics. grafiati.comniscpr.res.in The reaction proceeds significantly faster—by a factor of 200 to 400—in aprotic solvents compared to protic ones. grafiati.com This is attributed to the solvation of the carboxylate anion nucleophile by hydrogen bonding in protic media, which stabilizes it and thereby diminishes its reactivity. grafiati.com

A defining feature of protic ionic liquids is the presence of extensive hydrogen-bonding networks between the constituent cations and anions. aip.orgstfc.ac.uk In triethylammonium-based PILs, the interaction between the triethylammonium cation (Et₃N⁺-H) and the formate anion (A⁻) via a hydrogen bond is fundamental. rsc.org The strength of this N⁺-H···A⁻ bond can be investigated using infrared spectroscopy. rsc.org

Computational analyses of PILs composed of triethylammonium and various organic acid anions confirm that the primary binding force is a combination of a strong hydrogen bond and electrostatic interactions. nih.govacs.orgresearchgate.net The strength of this hydrogen bond has been shown to vary depending on the anion, following the general trend of trifluoroacetate (B77799) ≳ methanesulfonate (B1217627) > triflate. nih.govresearchgate.net In the related compound triethylammonium acetate, studies suggest that hydrogen bonding predominantly occurs between neutral acetic acid molecules, which accounts for its observed low degree of ionization. mdpi.com The distinct nature of the hydrogen bonding between the cation and the formate anion, compared to other anions like nitrate, influences the physical properties and behavior of the resulting PIL. aip.org

Solvent Effects in Catalytic Systems Utilizing this compound

This compound is a versatile and commonly used hydrogen donor in catalytic transfer hydrogenation reactions, facilitating the reduction of various functional groups. orientjchem.org The choice of solvent in these catalytic systems is not trivial; it is a critical parameter that can dictate catalyst activity, selectivity, and operational lifetime. ucl.ac.uk

The polarity and hydrogen-bonding capability of the solvent can lead to markedly different catalytic outcomes. Research on the catalytic transfer hydrogenation of nitrobenzene (B124822) using a palladium catalyst found that catalyst activity was substantially higher in protic solvents, such as water and ethanol (B145695), when compared to aprotic solvents. ucl.ac.uk This trend was also observed in the continuous hydrogenation of benzonitrile (B105546), where using protic ethanol as the solvent yielded a high initial conversion of 99%, whereas aprotic solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate resulted in lower initial conversions of 59% and 66%, respectively. ucl.ac.uk Moreover, the use of a protic solvent enhanced the catalyst's stability; the deactivation rate in ethanol was 2.3% per hour, significantly lower than the rates in THF (11% per hour) and ethyl acetate (7.7% per hour). ucl.ac.uk

Conversely, in nucleophilic substitution reactions, the solvent effect can be reversed. For the reaction between triethylammonium benzoate (B1203000) and phenacyl bromide, the rate is dramatically accelerated in aprotic solvents. grafiati.com In these non-hydrogen-bonding solvents, the carboxylate anion is less solvated and thus more "naked" and nucleophilic, whereas in protic solvents, hydrogen bonding stabilizes the anion and reduces its reactivity. grafiati.comniscpr.res.in

| Solvent (Type) | Initial Conversion (%) | Deactivation Rate (%/hr) |

|---|---|---|

| Ethanol (Protic) | 99 | 2.3 |

| Ethyl Acetate (Aprotic) | 66 | 7.7 |

| Tetrahydrofuran (Aprotic) | 59 | 11 |

The use of mixed solvents offers another avenue to optimize catalytic performance. In the continuous catalytic transfer hydrogenation of benzonitrile, solvent mixtures of water and an organic solvent proved beneficial. ucl.ac.uk Specifically, the addition of 50% by volume of water to either ethanol or THF resulted in significantly longer catalyst lifetimes than when the pure organic solvents were used alone. ucl.ac.uk

The pronounced improvement in catalyst stability in aqueous mixed-solvent systems provides insight into the deactivation mechanism. ucl.ac.uk It is suggested that the formate anion acts as a catalyst poison by strongly adsorbing to the active sites of the palladium catalyst. ucl.ac.uk The higher solubility of the formate anion in water-rich media discourages this strong surface adsorption, thereby preserving catalyst activity for longer periods. ucl.ac.uk An ethanol-water mixture containing 33% water by volume was identified as the optimal composition for maintaining high catalyst activity over time. ucl.ac.uk The implementation of this mixed-solvent strategy in a continuous flow reactor led to a remarkable 15-fold increase in catalyst productivity compared to a batch process, an improvement further aided by intermittent catalyst regeneration through washing with water. ucl.ac.uk

Role in Bifunctional Organocatalysis and Metal-Free Systems

This compound finds application in catalytic systems that avoid the use of heavy or precious metals. For example, the combination of this compound and magnesium powder provides an effective metal-free system for the reductive dimerization of aromatic aldehydes into pinacols and the coupling of nitroarenes to form azo compounds. orientjchem.orgresearchgate.net These reactions proceed efficiently at ambient temperature, offering high yields of the desired products. orientjchem.orgresearchgate.net Similarly, a system comprising commercial zinc dust and this compound promotes the reductive homocoupling of aryl halides to produce symmetrical biaryls without the need for palladium or nickel cocatalysts. thieme-connect.com A proposed mechanism for this reaction involves the in-situ formation of a zinc hydride species from the reaction between zinc and the formate ion. thieme-connect.com

The concept of bifunctional catalysis, where two distinct functional groups within a system work cooperatively, is central to these applications. While this compound is not a single bifunctional molecule, its constituent ions—the triethylammonium cation and the formate anion—act in a concerted, bifunctional manner. In the palladium-catalyzed transfer hydrogenation of alkynes, for instance, the proposed mechanism involves the formate anion transferring a hydride to the metal center, while the triethylammonium cation subsequently acts as a proton donor to release the final alkene product. nih.gov This cooperative action of the ion pair is a hallmark of a bifunctional catalytic system, enabling efficient and selective transformations in both metal-catalyzed and metal-free contexts.

| Aromatic Aldehyde | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzaldehyde (B42025) | 1,2-Diphenyl-1,2-ethanediol | 92 | 1.5 |

| 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 94 | 1.0 |

| 4-Methoxybenzaldehyde | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | 88 | 2.0 |

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromoiodobenzene | 4-Bromobiphenyl | 88 |

| 1-Iodonaphthalene | 1,1'-Binaphthyl | 92 |

| 2-Iodotoluene | 2,2'-Dimethylbiphenyl | 85 |

Triethylammonium Formate in Advanced Organic Transformations

Leuckart-Type Reactions for Amine Synthesis

The Leuckart reaction and its variant, the Leuckart-Wallach reaction, are classic methods for the reductive amination of aldehydes and ketones to produce amines. rhhz.netorganic-chemistry.org These reactions typically utilize ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, often requiring high temperatures. rhhz.netorganic-chemistry.org Triethylammonium (B8662869) formate can serve as an efficient alternative hydrogen donor in Leuckart-type reactions.

The general mechanism of the Leuckart reaction involves the initial formation of an iminium ion from the carbonyl compound and an amine source. organic-chemistry.org In the context of using triethylammonium formate, the formate ion acts as a hydride donor to reduce the iminium ion, yielding the corresponding amine. This process is a type of transfer hydrogenation, where this compound provides the hydrogen equivalent for the reduction.

A key advantage of using this compound is its ability to facilitate reductions under relatively mild conditions. For instance, benzalaniline, an imine, can be reduced almost quantitatively to benzylaniline by heating with this compound at temperatures between 140-160°C. organic-chemistry.org One study reported a 97% yield for the conversion of benzalaniline to N-benzylaniline hydrochloride when heated with this compound. dcu.ie This high efficiency underscores the utility of this compound as a reducing agent in the final step of a Leuckart-type sequence. The reaction is particularly useful for the synthesis of secondary and tertiary amines. researchgate.net

Table 1: Reductive Amination using this compound

| Carbonyl/Imine Substrate | Amine Product | Yield (%) | Reference |

| Benzalaniline | N-Benzylaniline | 97 | dcu.ie |

Formation of Highly Substituted Pyrrole (B145914) Derivatives

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrsc.org The reaction is generally catalyzed by an acid. While direct evidence for the widespread use of this compound as a primary catalyst in the Paal-Knorr synthesis of highly substituted pyrroles from 1,4-dicarbonyls is not extensively documented in readily available literature, its properties suggest a potential role. As a salt of a weak base (triethylamine) and a weak acid (formic acid), this compound can act as a mild catalyst.

In a related context, a patent discloses the use of this compound as a salt catalyst in the Paal-Knorr condensation for the synthesis of a pyrrole derivative that is an intermediate for atorvastatin. scispace.com This suggests its utility in facilitating the cyclization and dehydration steps of the reaction. The formation of water during the reaction can be detrimental to the reaction rate, and the use of a non-volatile salt catalyst like this compound can be advantageous. scispace.com

Furthermore, in a broader context of pyrrole synthesis, this compound has been employed in palladium-catalyzed reductions. For example, it has been used for the dechlorination of a substituted pyrrole, demonstrating its compatibility with and utility in the modification of pyrrole rings. mychemblog.com While this is not a de novo synthesis of the pyrrole ring, it highlights its role as a reducing agent in reactions involving pyrrole derivatives.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. nih.gov The initial product is an α,β-unsaturated compound, which can then undergo further transformations. This compound, being a salt of a weak base, can act as a catalyst for the Knoevenagel condensation.

Research has shown that related ammonium formates, such as 2-hydroxyethylammonium formate, can effectively catalyze Knoevenagel condensations at room temperature in the absence of other catalysts. wikipedia.org This suggests that this compound could play a similar role. The reaction proceeds through the formation of an enolate from the active methylene compound, which then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration yields the final product.

The Knoevenagel product, being a Michael acceptor, can participate in subsequent tandem reactions. A common subsequent transformation is a Michael addition. rsc.org For example, a tandem Knoevenagel condensation-Michael addition has been reported for the synthesis of various heterocyclic compounds. rsc.orgbeilstein-journals.org In some instances, ionic liquids with a formate anion have been shown to promote these cascade reactions. For example, 2-hydroxyethylammonium formate has been used as a recoverable catalyst for a domino Knoevenagel condensation-Michael addition and cyclization to produce 4H-pyrans. rsc.org While specific examples detailing the use of this compound in such tandem sequences are not abundant, its properties as a weak base and an ionic liquid make it a plausible candidate for catalyzing these transformations.

Dimerization Reactions

This compound, in conjunction with magnesium, has been shown to be a highly effective system for the reductive dimerization of aromatic aldehydes and the reductive coupling of nitroaromatics. google.com These reactions provide a clean and high-yielding route to valuable 1,2-diols (pinacols) and azo compounds, respectively, at ambient temperatures. google.com

In the case of aromatic aldehydes, the Mg/triethylammonium formate system in methanol (B129727) promotes intermolecular pinacol (B44631) coupling. google.com A variety of aromatic aldehydes undergo this smooth reductive coupling to afford the corresponding 1,2-diols in good yields. google.com The reaction is sensitive to the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally favoring the reaction.

Similarly, this reagent system can be used for the reductive coupling of nitroaromatics to form azoarenes. google.com This transformation is also efficient and proceeds under mild conditions. The system shows good functional group tolerance, with reducible and hydrogenolyzable groups such as ether linkages, hydroxyl groups, and halogens remaining unaffected. google.com

Table 2: Reductive Dimerization and Coupling with Mg/Triethylammonium Formate

| Substrate | Product Type | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Pinacol | 1,2-Diphenyl-1,2-ethanediol | 86 | google.com |

| 4-Chlorobenzaldehyde | Pinacol | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 81 | google.com |

| 2-Furaldehyde | Pinacol | 1,2-Di(furan-2-yl)-1,2-ethanediol | 74 | google.com |

| Nitrobenzene (B124822) | Azoarene | Azobenzene (B91143) | 92 | google.com |

| 4-Chloronitrobenzene | Azoarene | 4,4'-Dichloroazobenzene | 88 | google.com |

| 2-Nitrotoluene | Azoarene | 2,2'-Dimethylazobenzene | 85 | google.com |

Theoretical and Computational Studies of Triethylammonium Formate Systems

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. arxiv.orgnih.gov These simulations provide a detailed view of the structural organization and dynamic processes within a system like triethylammonium (B8662869) formate (B1220265), offering insights that complement experimental findings. arxiv.orgplos.org For protic ionic liquids (PILs), MD is particularly useful for understanding the complex interplay of ions and neutral species. mdpi.comnih.gov

A defining characteristic of protic ionic liquids such as triethylammonium formate is the equilibrium of proton transfer between the Brønsted acid (formic acid) and the Brønsted base (triethylamine). The extent to which this proton transfer occurs dictates the "ionicity" of the liquid—that is, whether it behaves as a fully ionic system or a complex mixture of ions and neutral molecules. mdpi.comnih.gov

Computational studies on analogous systems, like triethylammonium acetate (B1210297), reveal that proton transfer is not always complete. mdpi.comnih.gov Semi-empirical MD simulations using the density functional tight binding (DFTB) method, which allows for the breaking and forming of chemical bonds, show that starting from a neutral mixture, only a fraction of the molecules undergo ionization. mdpi.comnih.gov In the case of triethylammonium acetate, simulations indicated that the system exists as a complex mixture where only about one in four molecules are ionized, a finding that aligns with experimental observations. mdpi.comnih.gov

The structure of triethylammonium-based PILs is heavily influenced by a network of intermolecular interactions. The primary binding force between the triethylammonium cation and the formate anion is a strong N-H···O hydrogen bond, supplemented by significant electrostatic interactions. nih.govacs.org The strength of this hydrogen bond can be influenced by the nature of the anion. nih.govacs.org

MD simulations provide a window into how these interactions lead to larger-scale organization and aggregation. In studies of triethylammonium acetate, simulations revealed a complex liquid structure characterized by the pronounced aggregation of neutral acetic acid molecules, which form clusters held together by hydrogen bonds. mdpi.com The minority ionic pairs ([TEAH]⁺[AcO]⁻) were found to be embedded within these neutral aggregates. mdpi.comnih.gov Conversely, interactions and aggregation between the triethylamine (B128534) molecules were found to be a minor occurrence. mdpi.com In addition to hydrogen bonding, other forces such as C-H···π interactions and hydrophobic interactions can contribute to the supramolecular architecture, particularly in the solid state or with functionalized ions. researchgate.netepfl.ch

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied to elucidate reaction mechanisms, calculate the energetics of chemical processes, and determine the structure of transition states. wikipedia.orgacs.org

DFT calculations are instrumental in clarifying the stepwise mechanisms of reactions where this compound or its constituent parts are involved. A significant area of study is the dehydrogenation of formic acid, a process for which triethylamine often serves as an essential additive to a metal catalyst. frontiersin.org DFT studies on these catalytic systems have demonstrated that the amine participates directly in the catalytic cycle. frontiersin.org

For example, in the electrochemical reduction of CO₂ to formate on tin-based catalysts, DFT has been used to evaluate the feasibility of different reaction pathways. nih.gov These calculations can help distinguish between mechanisms, such as an Eley-Rideal pathway (where a gas-phase molecule reacts with an adsorbed species) versus a Langmuir-Hinshelwood pathway (where two adsorbed species react), by comparing the calculated energy barriers. nih.gov Similarly, in palladium-catalyzed carbonylation reactions where formates act as a CO source, DFT has been used to validate proposed mechanisms by showing that key steps, like C-H activation of an in-situ generated formate ester, are energetically feasible. d-nb.info These theoretical validations support the interpretation of experimental observations from techniques like in-situ NMR spectroscopy. d-nb.info

A primary application of DFT is to map the energy landscape of a complete catalytic cycle. This involves calculating the Gibbs free energy (ΔG) of all intermediates and transition states. Such an energy profile allows researchers to identify the most stable intermediate (the resting state) and the step with the highest energy barrier, known as the rate-determining step (RDS). acs.orgnih.gov

| Reaction System | Calculated Parameter | Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| CO₂ Hydrogenation via Mn(I) Complex | Overall Activation Energy (ΔG‡) | 22 | Represents the overall kinetic barrier for the catalytic reaction from the most stable intermediate. | acs.org |

| CO₂ Hydrogenation via Mn(I) Complex | Energy of H₂ Addition Barrier | 9 | Energy required for the formation of the dihydrogen complex intermediate. | acs.org |

| CO₂ Hydrogenation via Mn(I) Complex | Free Energy of H₂ Addition (ΔG) | -5 | Indicates that the formation of the dihydrogen complex from the preceding intermediate is thermodynamically favorable. | acs.org |

| Pd-Catalyzed Carbonylation | Activation Energy of CO Formation (ΔG‡) | 59.8 | Theoretically predicted barrier for the formation of free CO from a formate-derived intermediate. | d-nb.info |

| Pd-Catalyzed Carbonylation | Activation Energy of Final Elimination (ΔG‡) | 141.1 | High calculated barrier for product elimination via a pathway involving free CO, suggesting this pathway is unlikely. | d-nb.info |

Transition states are fleeting, high-energy configurations that exist at the peak of the energy barrier between reactants and products. Identifying their structure is key to understanding a reaction pathway. DFT is used to locate and optimize the geometry of these transition states. researchgate.net

Analytical Methodologies for Reaction Monitoring and Process Optimization

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., ATR-IR)

In situ spectroscopic methods are powerful tools for monitoring chemical reactions as they occur, providing real-time data on the concentration of various species without the need for sample extraction. mdpi.com This minimizes process disturbances and allows for the tracking of transient or unstable intermediates. spectroscopyonline.com Among these techniques, Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is particularly well-suited for analyzing reaction mixtures that are often opaque to traditional transmission IR spectroscopy. mt.com

ATR-IR spectroscopy operates by measuring the changes in an internally reflected infrared beam that comes into contact with the reaction sample. mt.com An evanescent wave penetrates a small depth into the sample, making the measurement independent of sample thickness and ideal for optically dense reaction media. mt.com By mounting an ATR probe directly into a reactor, chemists can continuously collect IR spectra throughout the course of a reaction. jasco-global.comethz.ch

In the context of reactions utilizing triethylammonium (B8662869) formate (B1220265), ATR-IR can be used to monitor the consumption of reactants and the formation of products by tracking the characteristic vibrational frequencies of their functional groups. For instance, in transfer hydrogenation reactions where TEAF acts as the hydrogen donor, one could monitor the disappearance of a carbonyl (C=O) stretching band from the starting material and the appearance of a hydroxyl (O-H) stretching band from the alcohol product. The consumption of the formate component of TEAF can also be tracked. The IR spectrum of triethylammonium formate itself shows characteristic peaks for the ammonium (B1175870) group (+NH) and the formate carbonyl group (C=O). auctoresonline.org

A study on the formation of arene diazonium salts and their subsequent use in the Heck–Matsuda reaction demonstrated the effectiveness of a fiber-optic coupled FTIR-ATR probe for in-depth, real-time analysis. mdpi.com This approach allowed for the precise determination of optimal reaction parameters and the tracking of reactants, intermediates, and products under actual reaction conditions, eliminating the need for time-consuming offline analysis like HPLC. mdpi.com The ability to monitor the reaction in situ provides a comprehensive understanding of the reaction's initiation, progress, and endpoint. mdpi.com

Table 1: Illustrative IR Absorption Frequencies for Monitoring Reactions with this compound

| Compound/Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| This compound | +N-H stretch | ~2679 | Monitoring the state of the amine catalyst/reagent. auctoresonline.org |

| This compound | C=O stretch (formate) | ~1797 | Tracking the consumption of the hydrogen donor. auctoresonline.org |

| Aldehyde/Ketone (Reactant) | C=O stretch | 1740-1660 | Monitoring the consumption of the starting material in a reduction. |

| Alcohol (Product) | O-H stretch (broad) | 3500-3200 | Tracking the formation of the reduced product. |

| Nitro Compound (Reactant) | N-O asymmetric stretch | 1560-1515 | Monitoring the starting material in a nitro group reduction. |

| Amine (Product) | N-H stretch | 3500-3300 | Tracking the formation of the amine product. |

Chromatographic Methods for Product and Reactant Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quantitative analysis of reaction mixtures and the purification of products. uga.edu In reactions involving this compound, or in analytical procedures using it, HPLC provides detailed information on the composition, purity, and concentration of reactants, intermediates, and final products. nih.govscispace.com

This compound is frequently used as a component of the mobile phase in reverse-phase HPLC (RP-HPLC), often in combination with an organic solvent like acetonitrile. rsc.org It functions as an ion-pairing reagent, which is particularly useful for the analysis of charged molecules like oligonucleotides or peptides. elementlabsolutions.com The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of nucleic acids, neutralizing their charge and allowing for retention and separation on a hydrophobic stationary phase (like C18). elementlabsolutions.com The concentration of the ion-pairing reagent is a critical parameter that influences separation selectivity. elementlabsolutions.com

The volatility of this compound is a significant advantage, as it can be easily removed from the collected fractions by evaporation, which is crucial for subsequent analyses like mass spectrometry or for obtaining the purified product in a salt-free form. tandfonline.comtandfonline.com

An example of its application is in the analysis and purification of synthetic oligonucleotides. nih.gov A study on the purification of a 30-mer oligonucleotide found that using a triethylammonium bicarbonate (a similar volatile buffer) mobile phase resulted in high purity. scirp.org In another application, HPLC was used to monitor the synthesis of triethylbenzylammonium chloride, allowing for the quantification of residual products like benzyl (B1604629) chloride and benzaldehyde (B42025), thereby enabling the optimization of the reaction to reduce or eliminate these impurities. scispace.com

Table 2: Example HPLC Conditions for Analysis Involving Triethylammonium Buffers

| Application | Column | Mobile Phase A | Mobile Phase B | Gradient/Mode | Detection | Reference |

| Oligopeptide Analysis | Bondapak C18 | 0.25% Formic Acid, 0.1% Triethylamine (B128534) (pH 3.15) | Acetonitrile | Gradient | UV (190-210 nm) | tandfonline.com |

| Oligonucleotide Purification | Nucleodur 100-5, C18 | 20 mM Triethylammonium Acetate (B1210297) | 20 mM Ammonium Acetate in 50% Acetonitrile | Gradient | UV | rsc.org |

| Analysis of TEBA Synthesis | Cyano Column | 55% Sodium Acetate (0.025-0.035M, pH 7) | 45% Acetonitrile | Isocratic | UV (210 nm & 220 nm) | scispace.com |

| Fluorescent Dye-Labeled Nucleic Acids | Alkylated poly(styrene-divinylbenzene) | 100 mM Triethylammonium Acetate | Acetonitrile | Gradient | Fluorescence | nih.gov |

Mass Spectrometry in Reaction Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like HPLC (LC-MS), it becomes an essential tool for elucidating complex reaction pathways, identifying unknown intermediates, and confirming the structure of products. purdue.edu

The use of volatile buffers like this compound in the HPLC mobile phase is highly compatible with mass spectrometry. tandfonline.comtandfonline.com After the separation in the HPLC, the eluent is introduced into the mass spectrometer's ion source. The volatility of TEAF allows it to be easily removed in the gas phase, minimizing ion suppression and background noise, which leads to higher sensitivity in the detection of the analytes of interest. tandfonline.com This compatibility enables the direct analysis of HPLC fractions, providing mass information for each separated peak.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be used to fragment ions of a specific intermediate or product. The resulting fragmentation pattern provides structural information that helps in its definitive identification. purdue.edu This capability is invaluable for piecing together a reaction mechanism. For example, by taking aliquots of a reaction at different time points and analyzing them by LC-MS, one can identify transient species that exist only for a short time, providing direct evidence for a proposed reaction pathway.

In the study of noncovalent protein complexes, native mass spectrometry has been used to investigate disassembly mechanisms. In one such study, triethylammonium acetate (TEAA) was used as a charge-reducing agent. nih.gov This helps to simplify the mass spectra and stabilize the complexes in the gas phase, allowing researchers to probe the interfaces and dissociation pathways of the complex using techniques like surface-induced dissociation (SID). nih.govacs.org This demonstrates the utility of trialkylammonium salts in advanced MS techniques for understanding complex chemical and biochemical processes.

Table 3: Applications of Mass Spectrometry with Triethylammonium-based Buffers

| Application | Analytical Setup | Role of Triethylammonium Salt | Key Findings | Reference |

| Oligopeptide Analysis | HPLC-FD-MS | Volatile buffer for HPLC separation | Facilitated buffer removal for subsequent Field Desorption-Mass Spectrometry (FD-MS), enabling femtomole-level quantification. | tandfonline.comtandfonline.com |

| Protein Complex Analysis | Native MS with SID | Charge-reducing agent (TEAA) | Stabilized noncovalent complexes in the gas phase, enabling the elucidation of disassembly pathways and hidden intermediates. | nih.gov |

| Phospholipid Analysis | LC-MS | Mobile phase additive (persistent memory effect noted) | Triethylamine can have a persistent memory effect in LC-MS systems, influencing subsequent analyses. | researchgate.net |

| Oligonucleotide Analysis | LC-MS | Ion-pairing reagent in mobile phase | Enabled high-resolution separation and sensitive detection for purity assessment and characterization. | uga.eduelementlabsolutions.com |

Environmental and Economic Aspects in Academic Contexts

Triethylammonium (B8662869) Formate (B1220265) in Green Chemistry Protocols

Triethylammonium formate (TEAF) is increasingly recognized in green chemistry for its role as a hydrogen donor and a component in benign reaction media. researchgate.net Its application aligns with the principles of green chemistry by enabling reactions under milder conditions, often at room temperature, and offering a more environmentally friendly alternative to traditional reagents. researchgate.net For instance, TEAF, in conjunction with lead as a catalyst, has been used for the reduction of aromatic nitro compounds to their corresponding symmetrically substituted azo compounds in a single, high-yielding step in methanol (B129727). researchgate.net This method is notable for its speed and clean conversion. researchgate.net

This compound is a key component in chemical hydrogen storage-release systems, which are considered a promising technology for bridging the gap between green hydrogen production and its use in applications like fuel cells. nih.gov These systems convert hydrogen gas into stable liquid organic hydrogen carriers (LOHCs), such as formic acid and its derivatives, which can be stored and transported at ambient conditions. nih.govmdpi.com The stored hydrogen can then be released on demand through dehydrogenation. nih.govnih.gov

The core of this technology lies in the reversible hydrogenation of carbon dioxide (CO₂) to formic acid or formate, and the subsequent dehydrogenation of these carriers to release hydrogen. mdpi.comnih.gov this compound often serves as the substrate from which hydrogen is released. epfl.ch Theoretical studies using Density Functional Theory (DFT) have shown that the reversible hydrogen storage-release process effectively occurs between CO₂/H₂ and formate, rather than formic acid itself, with all subsequent cycles after the first involving formate dehydrogenation. mdpi.com

Research has demonstrated the potential of this system. For example, catalytic activity for formic acid dehydrogenation was significantly enhanced when this compound was used, achieving an initial turnover frequency (TOF) of 120,000 h⁻¹ at 80 °C. nih.gov This highlights its role in facilitating rapid hydrogen release. The cycle involves the hydrogenation of CO₂ in the presence of triethylamine (B128534) (TEA) to form TEAF, and then the selective decomposition of TEAF to release H₂ and CO₂. nih.gov

| Catalyst System | Substrate/Conditions | Key Finding | Citation |

| Not Specified | This compound | Enhanced catalytic activity for dehydrogenation with an initial TOF of 120,000 h⁻¹ at 80 °C. | nih.gov |

| Ru(II)–PN5P, Fe(II) (Theoretical) | CO₂/H₂ and formate | The reversible cycle for hydrogen storage occurs between CO₂/H₂ and formate, not formic acid. | mdpi.com |

| Fe-1 | CO₂/H₂ with various amines | Hydrogenation of CO₂ in the presence of amines like morpholine (B109124) and piperidine (B6355638) gave good yields (82–100%) of formates and formamides. | nih.gov |

The utilization of carbon dioxide as a C1-building block for value-added chemicals is a critical area of green chemistry, and this compound plays a central role in this endeavor. acs.orgkuleuven.be A primary route for CO₂ utilization is its hydrogenation to formic acid and formates. unl.pt This process is a key step in creating a carbon-neutral energy cycle. nih.gov

In this context, CO₂ is hydrogenated in the presence of triethylamine (TEA) to produce this compound. acs.org This reaction can be part of a two-step process for producing other chemicals, such as formamides. acs.org In the first step, CO₂ is hydrogenated under pressure to form the TEAF adduct; this is followed by a second reactive distillation step to produce the desired formamide (B127407). acs.org This two-step concept has proven effective, with formate formation reaching yields of up to 70%. acs.org

The efficiency of CO₂ hydrogenation to formate is highly dependent on the catalyst and reaction conditions. Research using a Ru-Macho catalyst in a miniplant demonstrated that pressure has a more significant impact on the equilibrium yield than temperature, with the highest yield (70%) achieved at 45.8 bar and 95 °C. acs.org Another study on a heterogenized ruthenium catalyst reported excellent recyclability and the production of a high formate concentration (1.8 M) in just 3 hours, with a turnover frequency of 22,700 h⁻¹. acs.org

Enzymatic approaches using formate dehydrogenases (FDHs) also represent a novel method for biocatalytic carbon capture and utilization, where CO₂ is converted to formate. unl.ptnih.gov

| Catalyst/System | Conditions | Product/Yield | Key Finding | Citation |

| Ru-Macho | 45.8 bar, 95 °C, TEA as base | This compound / 70% yield | Pressure has a higher impact on yield than temperature in this miniplant scale synthesis. | acs.org |

| [bpy-CTF-Ru(acac)₂]Cl | 120 °C, 8 MPa total pressure | Formate adduct / 1.8 M concentration | The heterogeneous catalyst showed excellent recyclability and high activity. | acs.org |

| Formate Dehydrogenases (FDHs) | Biocatalytic conversion | Formate | FDHs catalyze the conversion of CO₂ to formate, offering a "green" alternative for carbon utilization. | unl.ptnih.gov |

Recyclability and Reusability of this compound Systems

The recyclability of components is a cornerstone of green chemistry and sustainable industrial processes. In systems involving this compound, the focus is often on the reusability of the catalyst and the amine base. For instance, in the hydrogenation of CO₂ to formate, heterogeneous catalysts have been designed specifically for enhanced recyclability. acs.org One such tailored catalyst, [bpy-CTF-Ru(acac)₂]Cl, demonstrated excellent reusability over consecutive runs, producing a total of 6.4 g of the formate adduct over multiple cycles without significant loss of activity. acs.org The catalyst was easily separated by simple filtration, washed, dried, and reused with a fresh solution of triethylamine. acs.org

Similarly, ionic liquids (ILs) based on the triethylammonium cation, such as triethylammonium hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), have been highlighted for their recyclability. acs.org Although a different salt, its behavior illustrates the potential of triethylammonium-based systems. This IL was reused for up to five cycles in the synthesis of fused pyridine (B92270) and pyrimidine (B1678525) derivatives with only a marginal decrease in product yield, demonstrating the stability and reusability of the triethylammonium cation in catalytic cycles. acs.org The ability to recycle and reuse these components is critical for improving the economic viability and reducing the environmental footprint of the associated chemical processes. acs.orgacs.org

| System Component | Application | Recyclability Performance | Citation |

| [bpy-CTF-Ru(acac)₂]Cl Catalyst | CO₂ hydrogenation to formate | Excellent recyclability over consecutive runs; catalyst separated by simple filtration. | acs.org |

| [Et₃NH][HSO₄] Ionic Liquid | Synthesis of pyridine/pyrimidine hybrids | Reused for up to five cycles with minimal loss of catalytic activity. | acs.org |

Cost-Effectiveness and Process Scalability in Research Applications

The economic viability of any chemical process is determined by factors such as the cost of materials, reaction efficiency, and the potential for scaling up from the laboratory to an industrial setting. acs.orgmdpi.com Triethylammonium-based ionic liquids, including related salts like triethylammonium acetate (B1210297) (TEAA) and triethylammonium hydrogen sulfate, are often cited as being inexpensive and readily available, which is a significant advantage over more costly imidazolium-based ionic liquids. researchgate.netresearchgate.netresearchgate.net The synthesis of these ILs is often straightforward, for example, by reacting triethylamine with the corresponding acid. acs.orgresearchgate.net

The scalability of processes using this compound is a key area of academic and industrial research. A study on the synthesis of formamides via a TEAF intermediate was successfully conducted on a miniplant scale, demonstrating the feasibility of the process beyond the lab bench. acs.org This work showed that a formate equilibrium could be achieved rapidly, indicating an efficient process. acs.org Furthermore, the development of methodologies that show good results under gram-scale conditions is an indicator of their potential applicability in industrial settings. acs.org

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems

The efficacy of triethylammonium (B8662869) formate (B1220265) is often intrinsically linked to the catalyst employed. Future research is geared towards discovering and developing new catalytic systems that can further enhance the selectivity and efficiency of TEAF-mediated reactions.

A significant area of interest is the use of non-precious metal catalysts. For instance, systems employing magnesium turnings with triethylammonium formate have been shown to be effective for the reductive dimerization of araldehydes to pinacols and the conversion of nitroarenes to azoarenes. orientjchem.orgresearchgate.net Similarly, the combination of zinc dust and TEAF has been successfully used for the reductive homocoupling of aryl halides to produce symmetrical biaryls, offering a cost-effective alternative to palladium or nickel catalysts. thieme-connect.com

Recent studies have also explored the use of lead in conjunction with TEAF for the reduction of aromatic nitro compounds to their corresponding azo compounds. researchgate.net The development of heterogeneous catalysts is another key direction. For example, graphene oxide functionalized with triethylammonium chloride has been reported as a sustainable and efficient catalyst for the synthesis of bis-coumarins. oiccpress.com Furthermore, ruthenium nanoparticles immobilized on supported ionic liquid phases have been investigated for the catalytic hydrogenation of CO2 to formate, where TEAF is formed in the process. wiley.comwiley.com